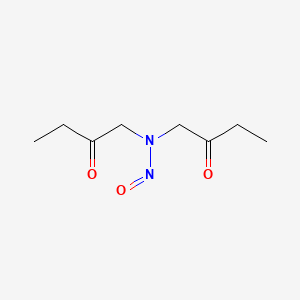
N-Nitrosobis(2-oxobutyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitrosobis(2-oxobutyl)amine, also known as this compound, is a useful research compound. Its molecular formula is C8H14N2O3 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Carcinogenic Properties
Research has demonstrated that N-Nitrosobis(2-oxobutyl)amine induces a high incidence of pancreatic ductal neoplasms in animal models, particularly Syrian hamsters. A study showed that a single subcutaneous injection resulted in significant pancreatic duct adenomas and adenocarcinomas within weeks . The cytotoxic effects observed on pancreatic islet cells underscore its role as a potent carcinogen.
Pancreatic Cancer Models
This compound serves as an important tool in developing animal models for pancreatic cancer research. Its ability to induce tumors mimics the progression seen in human pancreatic cancer, making it valuable for studying tumor biology and testing potential therapeutic agents .
Toxicological Studies
The compound is also utilized in toxicological assessments to evaluate the effects of nitrosamines on health. Research indicates that exposure leads to significant cytotoxicity and tumorigenesis in laboratory animals, providing insights into the mechanisms of nitrosamine-induced carcinogenesis .
Case Studies
- Pancreatic Adenocarcinoma Induction :
- Comparative Carcinogenicity :
Table 1: Summary of Carcinogenic Effects
Table 2: Mechanisms of Action
| Mechanism | Description |
|---|---|
| Reactive Intermediate Formation | Generates reactive species that damage DNA and proteins |
| DNA Adduct Formation | Forms stable adducts leading to mutations and tumorigenesis |
| Cytotoxic Effects | Induces cell death in pancreatic islet cells contributing to carcinogenesis |
Analyse Chemischer Reaktionen
Decomposition and Denitrosation
Under acidic conditions, NOBBA undergoes denitrosation, reverting to bis(2-oxobutyl)amine and releasing nitric oxide (NO). This reaction is pH-dependent and proceeds via protonation of the nitroso group, followed by cleavage of the N–N bond ( , ).
Reactions with Organometallic Reagents
NOBBA reacts with Grignard and organolithium reagents at the electrophilic nitroso nitrogen ( ):
-
Grignard Reagents : Attack leads to unstable oxy-hydrazine intermediates (20a ), which eliminate to form hydrazones (21 ) or azomethine imines (22 ). For example:
RR NNO+R MgX→RR N O MgXR →RR NN CHR +MgX OH -
Organolithium Reagents : Similar intermediates form but require quenching with protic solvents for elimination ( ).
Photolytic Degradation
Photolysis of NOBBA involves N–N bond cleavage, producing nitric oxide (NO) and alkyl radicals. In aqueous solutions, secondary products include aldehydes and nitramines ( , ):
-
Primary Pathway :
RR NNOhνRR N⋅+NO -
Secondary Reactions : Alkyl radicals react with oxygen or water, forming peroxides or aldehydes (e.g., butanal).
Table 1: Photolysis Products of NOBBA in Water
| Product | Formation Pathway | Conditions |
|---|---|---|
| Butanal | Hydrolysis of alkyl radical | Neutral pH, UV light |
| Nitramines (RR'NNO₂) | Reaction with O₂ | Aerobic, UV light |
| Peroxynitrite (ONOO⁻) | Radical recombination | Alkaline pH |
Metabolic Activation and DNA Interactions
NOBBA is metabolically activated by cytochrome P450 enzymes, forming reactive intermediates that alkylate DNA ( , ):
-
α-Hydroxylation : Generates unstable intermediates that decompose to alkyl diazohydroxides, ultimately forming DNA adducts (e.g., O⁶-alkylguanine).
-
DNA Adduct Profiles :
Table 2: DNA Adducts Formed by NOBBA Metabolites
| Adduct Type | Relative Abundance (%) | Mutagenic Potential |
|---|---|---|
| N7-Alkylguanine | 75–80 | Low |
| O⁶-Alkylguanine | 3–5 | High |
| N3-Alkyladenine | 10–15 | Moderate |
Oxidation and Reduction Reactions
-
Oxidation : NOBBA is oxidized to nitramines (RR'NNO₂) using agents like KMnO₄ or H₂O₂ ( ).
-
Reduction : Sodium borohydride (NaBH₄) reduces the nitroso group to an amine, yielding bis(2-oxobutyl)amine ( ).
Environmental and Biological Stability
Eigenschaften
CAS-Nummer |
77698-19-2 |
|---|---|
Molekularformel |
C8H14N2O3 |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
N,N-bis(2-oxobutyl)nitrous amide |
InChI |
InChI=1S/C8H14N2O3/c1-3-7(11)5-10(9-13)6-8(12)4-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
QSZKSGSXMHZCEF-UHFFFAOYSA-N |
SMILES |
CCC(=O)CN(CC(=O)CC)N=O |
Kanonische SMILES |
CCC(=O)CN(CC(=O)CC)N=O |
Key on ui other cas no. |
77698-19-2 |
Synonyme |
N-BOB N-nitrosobis(2-oxobutyl)amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















